The provided sequence indicates an alternating pattern of D- and L- isomers for each amino acid. This means the molecule is a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other.
It's important to note that without additional information, it's difficult to determine the specific scientific research applications of this particular peptide sequence.
Insulin aspart is a rapid-acting insulin analogue used primarily in the management of diabetes mellitus, specifically for individuals with Type 1 and Type 2 diabetes. This compound is designed to mimic the physiological insulin spikes that occur after meals, facilitating the uptake of glucose by tissues and thereby lowering blood glucose levels. Insulin aspart differs from natural human insulin by a single amino acid substitution: proline at position B28 is replaced with aspartic acid. This modification enhances its absorption rate and decreases the tendency to form hexamers, allowing for a quicker onset of action following subcutaneous administration .
The primary chemical reaction involving insulin aspart is its interaction with the insulin receptor on cell membranes. Upon binding to the receptor, insulin aspart activates intrinsic tyrosine kinase activity, leading to autophosphorylation of the receptor and subsequent phosphorylation of various intracellular substrates. This cascade activates downstream signaling pathways, including those involving phosphoinositide 3-kinase and protein kinase B (Akt), which are crucial for glucose uptake and metabolism . The rapid action of insulin aspart allows it to effectively lower blood glucose levels within 1 to 3 hours post-administration, with effects lasting approximately 3 to 5 hours .
Insulin aspart exhibits biological activity similar to that of human insulin but with notable differences in pharmacokinetics. It promotes glucose uptake in peripheral tissues, particularly in skeletal muscle and adipose tissue, while inhibiting hepatic glucose production. Additionally, it enhances lipogenesis and protein synthesis while inhibiting lipolysis and proteolysis. The unique structure of insulin aspart allows it to act more rapidly than regular human insulin, making it particularly effective for mealtime glycemic control .
Insulin aspart is synthesized using recombinant DNA technology. The gene encoding human insulin is modified to incorporate the substitution of proline with aspartic acid at position B28. This modified gene is then introduced into a genetically engineered strain of Saccharomyces cerevisiae (baker's yeast), which produces the insulin analogue during fermentation. The insulin is subsequently harvested, purified, and formulated for clinical use .
Insulin aspart has been studied for its interactions with various medications and conditions. Notably, certain agents like edetic acid may enhance its hypoglycemic effects, while drugs such as empagliflozin can increase the risk of hypoglycemia when used concurrently . Furthermore, monitoring potassium levels is essential since insulin can shift extracellular potassium into cells, potentially leading to hypokalemia .
Insulin aspart belongs to a class of rapid-acting insulins that also includes other analogues like insulin lispro and insulin glulisine. Below is a comparison highlighting its uniqueness:
Compound | Amino Acid Modification | Onset of Action | Duration of Action | Unique Features |
---|---|---|---|---|
Insulin Aspart | Proline (B28) → Aspartic Acid | ~15 minutes | 3-5 hours | Rapid absorption; used primarily for mealtime control |
Insulin Lispro | Lysine (B28) → Proline; Proline (B29) → Lysine | ~15 minutes | 3-5 hours | Similar rapid action; slightly different structure |
Insulin Glulisine | Asparagine (B3) → Lysine; Lysine (B29) → Glutamic Acid | ~10-15 minutes | 3-5 hours | Rapid action; distinct amino acid substitutions |
The primary distinction of insulin aspart lies in its specific amino acid substitution at position B28, which contributes to its faster absorption profile compared to other rapid-acting insulins .